molecular formula C25H23Cl3N2O3 B10838139 (2R)-N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxypropanamide (enantiomeric mix)

(2R)-N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxypropanamide (enantiomeric mix)

Cat. No. B10838139
M. Wt: 505.8 g/mol
InChI Key: XCFWDLWOCXSJOK-ILRUXTBWSA-N
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Description

(2R)-N-(6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDIN-4-YL)-2-HYDROXYPROPANAMIDE (ENANTIOMERIC MIX) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and a pyrano[2,3-b]pyridine core. The presence of chlorophenyl groups and a hydroxypropanamide moiety further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of (2R)-N-(6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDIN-4-YL)-2-HYDROXYPROPANAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrano[2,3-b]pyridine core through a cyclization reaction, followed by the introduction of the chlorophenyl groups via electrophilic aromatic substitution. The final step involves the addition of the hydroxypropanamide moiety under basic conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. Common reagents used in these reactions include PCC for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

(2R)-N-(6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDIN-4-YL)-2-HYDROXYPROPANAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, (2R)-N-(6-(4-CHLOROPHENYL)-7-(2,4-DICHLOROPHENYL)-2,2-DIMETHYL-3,4-DIHYDRO-2H-PYRANO[2,3-B]PYRIDIN-4-YL)-2-HYDROXYPROPANAMIDE stands out due to its unique combination of structural features and reactivity. Similar compounds include those with pyrano[2,3-b]pyridine cores but different substituents, such as:

This uniqueness makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C25H23Cl3N2O3

Molecular Weight

505.8 g/mol

IUPAC Name

(2R)-N-[6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-yl]-2-hydroxypropanamide

InChI

InChI=1S/C25H23Cl3N2O3/c1-13(31)23(32)29-21-12-25(2,3)33-24-19(21)11-18(14-4-6-15(26)7-5-14)22(30-24)17-9-8-16(27)10-20(17)28/h4-11,13,21,31H,12H2,1-3H3,(H,29,32)/t13-,21?/m1/s1

InChI Key

XCFWDLWOCXSJOK-ILRUXTBWSA-N

Isomeric SMILES

C[C@H](C(=O)NC1CC(OC2=C1C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)(C)C)O

Canonical SMILES

CC(C(=O)NC1CC(OC2=C1C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)(C)C)O

Origin of Product

United States

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